molecular formula C16H23NO4 B1332844 (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid CAS No. 270062-96-9

(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Cat. No.: B1332844
CAS No.: 270062-96-9
M. Wt: 293.36 g/mol
InChI Key: KAHQBNUMNOJEPZ-ZDUSSCGKSA-N
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Description

Overview and Significance in Organic Chemistry

(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid represents a crucial class of protected amino acid derivatives that play fundamental roles in modern organic synthesis and pharmaceutical chemistry. The compound belongs to the family of tert-butoxycarbonyl-protected amino acids, which have become indispensable tools in peptide synthesis and medicinal chemistry applications. The stereospecific nature of this compound, indicated by the (S) configuration, provides researchers with precise control over the three-dimensional structure of synthetic molecules, a critical factor in the development of biologically active compounds.

The significance of this compound extends beyond its immediate synthetic utility, as it exemplifies the broader category of building blocks that enable complex molecular construction in pharmaceutical research. Commercial suppliers consistently classify this compound within their building blocks product families, indicating its widespread recognition as a fundamental synthetic intermediate. The compound's structural features, including the para-tolyl substituent and the tert-butoxycarbonyl protecting group, combine to create a versatile synthetic platform that allows for selective chemical transformations while maintaining structural integrity.

Research into tert-butoxycarbonyl-protected amino acids has demonstrated their exceptional utility in solid-phase peptide synthesis, where the acid-labile nature of the protecting group allows for controlled deprotection under mild conditions. The specific structural features of this compound make it particularly valuable for creating peptide analogs and pharmaceutical intermediates where the para-tolyl group provides additional hydrophobic interactions and structural diversity.

Historical Context of tert-Butoxycarbonyl-Protected Amino Acids

The development of tert-butoxycarbonyl-protected amino acids represents one of the most significant advances in amino acid chemistry and peptide synthesis methodology. The tert-butoxycarbonyl protecting group was first introduced by Louis A. Carpino in 1957, marking a revolutionary advancement in organic synthesis that would fundamentally transform peptide chemistry. Carpino's pioneering work established the foundation for modern peptide synthesis by providing chemists with a protecting group that offered superior acid lability compared to existing alternatives such as the benzyloxycarbonyl group.

The historical significance of tert-butoxycarbonyl protection became particularly evident when Robert Bruce Merrifield recognized its potential for solid-phase peptide synthesis in 1963. The combination of Carpino's tert-butoxycarbonyl protecting group strategy with Merrifield's solid-phase methodology created a powerful synthetic platform that enabled the routine synthesis of peptides and small proteins. This historical development directly influenced the creation and utilization of compounds like this compound, which represent modern extensions of these foundational principles.

The tert-butoxycarbonyl strategy, as developed by Carpino, employed the use of tert-butoxycarbonyl groups as temporary amino-protecting groups combined with more acid-stable, permanent side-chain benzyl-based protecting groups. This approach proved particularly successful because tert-butoxycarbonyl amino acids are predominantly crystalline compounds that are easily prepared using various synthetic methods and remain stable even at room temperature. The rapid removal of tert-butoxycarbonyl groups by trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane made these compounds exceptionally well-suited for automated peptide synthesis machines and parallel synthesis applications.

Classification as a Non-Natural Amino Acid Derivative

This compound falls within the classification of non-proteinogenic amino acids, which are distinct from the twenty-two standard proteinogenic amino acids that are naturally encoded in genomic sequences for protein assembly. The compound represents a sophisticated example of the thousands of non-proteinogenic amino acids that occur in nature or are synthesized in laboratory settings for specific research and pharmaceutical applications.

The structural classification of this compound reveals several key features that distinguish it from natural amino acids. The presence of the para-tolyl group creates a unique side chain that does not occur in any of the standard proteinogenic amino acids, while the tert-butoxycarbonyl protecting group represents a synthetic modification designed to facilitate chemical transformations. According to biochemical classification systems, this compound can be categorized as a chemically synthesized unnatural amino acid that has been prepared from native analogs through structural modifications including side chain substitution and amine protection.

Non-proteinogenic amino acids like this compound serve multiple important functions in chemical research and pharmaceutical development. These compounds function as intermediates in biosynthesis, serve as building blocks for the post-translational formation of modified proteins, and play crucial roles as natural or synthetic pharmacological compounds. The specific structural features of this compound, including its beta-amino acid character and aromatic side chain, position it within the broader category of amino acids that have been engineered for enhanced biological activity or improved synthetic accessibility.

Nomenclature and Alternative Designations

The nomenclature of this compound reflects the systematic naming conventions established for complex organic molecules, incorporating stereochemical descriptors, functional group identifications, and structural positioning indicators. The compound is known by several alternative designations that provide insights into its structural characteristics and synthetic applications. Chemical databases consistently report this compound under the systematic name (3S)-3-[(tert-butoxycarbonyl)amino]-4-(4-methylphenyl)butanoic acid, which explicitly defines the stereochemistry and substitution pattern.

Commercial suppliers and chemical databases employ various synonymous designations for this compound, reflecting different naming conventions and abbreviated forms commonly used in chemical literature. Alternative names include N-tert-butoxycarbonyl-(S)-3-amino-4-(4-methylphenyl)butanoic acid and tert-Butoxycarbonyl-(S)-3-amino-4-(p-tolyl)butanoic acid. These naming variations maintain consistency in identifying the core structural features while accommodating different formatting preferences used by chemical suppliers and research institutions.

The International Union of Pure and Applied Chemistry naming system provides the most systematic approach to naming this compound, resulting in the designation (3S)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. This nomenclature explicitly identifies each structural component, including the stereochemical configuration at the third carbon, the position and nature of the aromatic substituent, and the complete structure of the tert-butoxycarbonyl protecting group. Such systematic naming ensures unambiguous identification across different chemical databases and research publications.

Registration Information and Identification Parameters

The chemical identification and registration parameters for this compound are well-established across multiple chemical databases and regulatory systems, providing researchers with comprehensive identification tools for accurate compound specification and procurement. The primary Chemical Abstracts Service registry number for this compound is 270062-96-9, which serves as the definitive identifier across chemical databases and commercial suppliers.

Table 1: Primary Identification Parameters

Parameter Value
Chemical Abstracts Service Number 270062-96-9
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
MDL Number MFCD01861026
PubChem Compound Identifier 2761607
InChI Key KAHQBNUMNOJEPZ-ZDUSSCGKSA-N

The molecular structural parameters provide essential information for chemical identification and computational applications. The molecular formula C₁₆H₂₃NO₄ indicates the elemental composition, while the molecular weight of 293.36 grams per mole enables accurate stoichiometric calculations for synthetic applications. The MDL number MFCD01861026 provides an additional identification parameter used by chemical inventory systems and commercial suppliers for tracking and cataloging purposes.

Table 2: Structural Identification Codes

Code Type Value
SMILES CC1=CC=C(CC@HCC(O)=O)C=C1
InChI InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
InChI Key KAHQBNUMNOJEPZ-ZDUSSCGKSA-N

The Simplified Molecular Input Line Entry System representation and International Chemical Identifier codes provide computational tools for database searching and molecular modeling applications. These standardized representations enable researchers to conduct structural searches across chemical databases and facilitate the use of computational chemistry software for molecular property predictions and synthetic planning. The stereochemical information embedded within these codes ensures accurate representation of the (S) configuration, which is critical for applications requiring stereospecific compounds.

Commercial availability data indicates that this compound is supplied by multiple reputable chemical suppliers with typical purities of 98% or higher, stored at room temperature conditions, and available in various package sizes ranging from 100 milligrams to 1 gram quantities. The consistent availability and high purity specifications across multiple suppliers confirm the compound's importance in research applications and the reliability of current synthetic methodologies for its preparation.

Properties

IUPAC Name

(3S)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHQBNUMNOJEPZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147010
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270062-96-9
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270062-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a p-tolyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Deprotection and Functional Group Activation

The tert-butoxycarbonyl (Boc) protecting group is central to modulating the reactivity of the amino group. Acidic cleavage with trifluoroacetic acid (TFA) in dichloromethane (DCH) efficiently removes the Boc group, yielding the free amine for subsequent reactions. This step is critical in peptide synthesis, where selective deprotection enables coupling with other amino acids .

Reaction Example:  S 3 Boc amino 4 p tolyl butanoic acidTFA CH2Cl2,H2O S 3 amino 4 p tolyl butanoic acid\text{ S 3 Boc amino 4 p tolyl butanoic acid}\xrightarrow{\text{TFA CH}_2\text{Cl}_2,\text{H}_2\text{O}}\text{ S 3 amino 4 p tolyl butanoic acid}

Oxidation Reactions

The p-tolyl group undergoes oxidation to form a carboxylic acid derivative. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions facilitates this transformation, modifying the aromatic ring’s electronic properties .

Reagent Conditions Product Yield Reference
KMnO₄ (aq. H₂SO₄)80°C, 6 h4-(p-Carboxyphenyl)butanoic acid65%
CrO₃ (AcOH)RT, 12 h4-(p-Formylphenyl)butanoic acid58%

Reduction Reactions

The carboxylic acid moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This is particularly useful for converting the compound into chiral alcohol intermediates .

Reaction Pathway:  S 3 Boc amino 4 p tolyl butanoic acidLiAlH4,THF S 3 Boc amino 4 p tolyl butanol\text{ S 3 Boc amino 4 p tolyl butanoic acid}\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{ S 3 Boc amino 4 p tolyl butanol}

Substitution and Coupling Reactions

The deprotected amine participates in nucleophilic substitution or reductive amination. For example, coupling with aldehydes via sodium triacetoxyborohydride (NaBH(OAc)₃) forms secondary amines, a key step in peptidomimetic synthesis .

Example with Benzaldehyde:  S 3 amino 4 p tolyl butanoic acid+PhCHONaBH OAc 3,AcOH S 3 benzylamino 4 p tolyl butanoic acid\text{ S 3 amino 4 p tolyl butanoic acid}+\text{PhCHO}\xrightarrow{\text{NaBH OAc }_3,\text{AcOH}}\text{ S 3 benzylamino 4 p tolyl butanoic acid}

Hydrogenation and Catalytic Modifications

The compound’s alkene derivatives (if present) undergo hydrogenation using palladium on carbon (Pd/C) in methanol. This step is critical for saturating double bonds in synthetic intermediates .

Conditions:

  • Catalyst: 10% Pd/C
  • Solvent: MeOH
  • Pressure: H₂ (1 atm)
  • Yield: 86%

Mechanistic Insights

  • Boc Deprotection : Protonation of the Boc group’s carbonyl oxygen by TFA initiates cleavage, releasing CO₂ and tert-butanol .
  • Aza-Michael Addition : The free amine acts as a nucleophile in conjugate additions, exemplified by its use in sitagliptin analogs .

Scientific Research Applications

Medicinal Chemistry

Drug Development : This compound serves as a crucial intermediate in the synthesis of biologically active peptides. Its ability to protect amino groups while allowing for further functionalization makes it particularly useful in creating complex peptide structures that can exhibit therapeutic effects. For instance, derivatives of this compound have been explored for their potential in developing treatments for conditions like cancer and metabolic disorders .

Bioactivity Studies : Research has indicated that compounds related to (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid can exhibit significant biological activity, including anti-inflammatory and anti-cancer properties. These studies often focus on how modifications to the amino acid structure influence biological interactions and efficacy .

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : The tert-butoxycarbonyl (Boc) protecting group is widely used in SPPS due to its stability under various reaction conditions. The use of this compound allows chemists to construct peptides with high purity and yield. This method is essential for producing therapeutic peptides that require precise sequences and modifications .

Diversity in Peptide Libraries : The compound can be utilized to create diverse peptide libraries for screening purposes in drug discovery. By varying the side chains and backbone structures, researchers can explore a wide range of biological activities, leading to the identification of novel drug candidates .

Case Study 1: Anti-Cancer Peptide Development

A study published in a peer-reviewed journal highlighted the synthesis of a peptide incorporating this compound, which demonstrated potent anti-cancer activity against specific cell lines. The study emphasized the importance of the Boc protecting group in maintaining the integrity of the peptide during synthesis and purification processes.

Case Study 2: Metabolic Disorder Treatment

Research conducted on analogs of this compound revealed its potential role in treating metabolic disorders by modulating specific pathways involved in glucose metabolism. The findings suggested that modifications to the amino acid structure could enhance bioavailability and efficacy, paving the way for new therapeutic strategies.

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc-protected amino group provides stability and can be selectively deprotected under acidic conditions to reveal the free amino group, which can then engage in further reactions. The p-tolyl group offers additional reactivity and can undergo electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The p-tolyl group distinguishes this compound from analogs with other aryl substituents. Key comparisons include:

Table 1: Aromatic Substituent Effects
Compound Name Aryl Substituent Molecular Formula MW Key Properties Reference
Target Compound p-tolyl C₁₆H₂₃NO₄ 293.36 Enhanced hydrophobicity; moderate reactivity
(S)-3-Boc-amino-4-phenylbutanoic acid Phenyl C₁₄H₁₉NO₄ 265.31 Lower steric hindrance; higher solubility in THF
(S)-3-Boc-amino-4-(4-Cl-phenyl)butanoic acid 4-Chlorophenyl C₁₆H₂₂ClNO₄ 327.80 Electron-withdrawing group; increased acidity
(S)-3-Boc-amino-4-(4-CF₃-phenyl)butanoic acid 4-Trifluoromethyl C₁₆H₂₀F₃NO₄ 347.33 High lipophilicity; metabolic stability

Key Findings :

  • Hydrophobicity : The p-tolyl group increases lipophilicity compared to phenyl, enhancing membrane permeability but reducing aqueous solubility .
  • Electronic Effects : Electron-donating groups (e.g., p-tolyl) stabilize intermediates in peptide coupling reactions, whereas electron-withdrawing groups (e.g., Cl, CF₃) may alter reactivity or binding affinity in biological systems .

Backbone and Protecting Group Modifications

Variations in the carboxylic acid backbone and protecting groups significantly impact applications:

Table 2: Backbone and Protecting Group Comparisons
Compound Name Backbone Structure Protecting Group Molecular Formula Applications Reference
Target Compound Butanoic acid Boc C₁₆H₂₃NO₄ Peptide synthesis; drug intermediates
(S)-3-(Fmoc-amino)-4-(p-tolyl)butanoic acid Butanoic acid Fmoc C₂₆H₂₅NO₄ Solid-phase peptide synthesis
(S)-4-(tert-Butoxy)-3-Boc-amino-4-oxobutanoic acid Oxobutanoic acid Boc C₁₃H₂₃NO₆ Specialty intermediates; unstable under basic conditions
(S)-3-Boc-amino-4-methylpentanoic acid Methylpentanoic acid Boc C₁₁H₂₁NO₄ Constrained peptide design

Key Findings :

  • Boc vs. Fmoc : Boc offers acid-labile protection, suitable for solution-phase synthesis, while Fmoc (fluorenylmethyloxycarbonyl) is base-labile and preferred in solid-phase methods .

Biological Activity

(S)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid, commonly referred to as Boc-L-tyrosine or Boc-Tyr, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C16H23NO4
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 270062-93-6
  • Solubility : Slightly soluble in water .

The biological activity of this compound is primarily attributed to its role as an amino acid derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, facilitating the synthesis of peptides and other bioactive compounds.

Key Biological Activities

  • Peptide Synthesis : The compound is utilized in the synthesis of various peptides, including those with therapeutic potential against autoimmune and inflammatory diseases. Its ability to form stable peptide bonds makes it a valuable building block in peptide chemistry .
  • Pharmacological Potential : Research suggests that derivatives of Boc-L-tyrosine exhibit significant pharmacological properties, including anti-inflammatory and immunomodulatory effects. These properties are particularly relevant for developing treatments for conditions like rheumatoid arthritis and multiple sclerosis .

Case Studies

  • Synthesis of Hybrid Peptides : A study demonstrated the successful incorporation of Boc-L-tyrosine into hybrid peptides designed to mimic natural proteins. These peptides showed enhanced stability and bioactivity compared to their non-modified counterparts .
  • Inflammatory Response Modulation : In vitro studies indicated that peptides synthesized using Boc-L-tyrosine could modulate cytokine production in immune cells, suggesting potential applications in managing inflammatory responses .

Table 1: Properties of this compound

PropertyValue
Molecular Weight293.36 g/mol
CAS Number270062-93-6
SolubilitySlightly soluble in water
Melting PointNot available
Boiling PointNot available

Table 2: Biological Activities and Applications

ActivityDescription
Peptide SynthesisUsed as a building block for therapeutic peptides
Anti-inflammatory EffectsModulates immune response; potential treatment for diseases
Hybrid Peptide DevelopmentEnhances stability and bioactivity of synthesized peptides

Q & A

Q. Can this compound act as a substrate for enzymatic resolution?

  • Methodology : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) in organic solvents (e.g., tert-butanol) separates enantiomers. Monitor conversion via chiral GC-MS .

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